molecular formula C11H14Cl2N2S B7886392 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride

Cat. No.: B7886392
M. Wt: 277.2 g/mol
InChI Key: PYFTXNZSPRZDIQ-UHFFFAOYSA-N
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Description

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride is a synthetic organic compound featuring a phenyl group attached to a methanamine backbone, which is further substituted with a 1,3-thiazol-2-ylmethyl moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. The compound has the molecular formula C₁₁H₁₄Cl₂N₂S and a molecular weight of 277.22 g/mol . It is cataloged under CAS numbers such as 247235-78-5 and MFCD code 19442235, with a typical purity of 95% in commercial listings .

Properties

IUPAC Name

1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.2ClH/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11;;/h1-7,12H,8-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFTXNZSPRZDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NC=CS2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation via Thiourea Cyclization

The synthesis begins with constructing the 1,3-thiazole ring, a critical step achieved through the reaction of α-haloketones with thiourea derivatives. For example, acetophenone derivatives are brominated using phenyltrimethylammonium tribromide, followed by cyclization with thiourea in ethanol under reflux conditions. This method yields 2-aminothiazole intermediates, such as 4-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine, with a reported yield of 57%.

Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
BrominationPhenyltrimethylammonium tribromideRoom temperature1 h-
CyclizationThiourea, ethanol65–75°C2 h57%

Functionalization of the Thiazole Intermediate

The 2-aminothiazole intermediate undergoes acetylation to protect the amine group, facilitating subsequent functionalization. Acetic anhydride in pyridine at 60°C acetylates the amine, achieving an 88% yield. The acetylated product is then reacted with (2R)-2-methylpyrrolidine under basic conditions to introduce the methanamine sidechain.

Reductive Amination for Methanamine Formation

Reductive amination is employed to attach the phenyl group to the thiazole-methylamine structure. Formaldehyde and ammonium chloride in the presence of a reducing agent, such as sodium cyanoborohydride, facilitate this step. The free base is isolated and subsequently treated with hydrochloric acid to form the dihydrochloride salt.

Optimization of Reaction Parameters

Temperature and Catalysis

Optimal reaction temperatures vary by step:

  • Cyclization : 65–75°C ensures efficient ring closure without decomposition.

  • Acetylation : 60°C balances reactivity and byproduct minimization.

  • Reductive Amination : Room temperature prevents over-reduction of the imine intermediate.

Catalysts such as Ni(cod)₂ and DPPF enhance coupling reactions in analogous syntheses, though their use in this specific pathway requires further validation.

Solvent Systems

  • Polar aprotic solvents (e.g., N-methylpyrrolidone) improve solubility during functionalization.

  • Ethanol-water mixtures facilitate precipitation of intermediates during workup.

Characterization and Analytical Validation

Spectroscopic Methods

  • ¹H NMR : Cyclopropyl protons resonate at δ 0.5–1.5 ppm, while thiazole aromatic protons appear at δ 6.5–7.5 ppm.

  • ESI-MS : The molecular ion peak at m/z 277.2 confirms the dihydrochloride’s molecular weight.

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, acetonitrile-water mobile phase) ensures >98% purity. X-ray crystallography resolves stereochemical ambiguities in the hydrochloride salt.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Reactors

  • Batch reactors are preferred for small-scale, high-variability syntheses.

  • Continuous flow systems improve yield consistency and reduce reaction times for large-scale production.

Purification Techniques

  • Recrystallization : Ethanol-water mixtures remove hydrophilic impurities.

  • Chromatography : Silica gel columns with ethyl acetate-hexane eluents isolate the dihydrochloride salt.

Challenges and Mitigation Strategies

Low Yields in Cyclization

Cause : Incomplete bromination or thiourea decomposition.
Solution : Precise stoichiometric control and inert atmosphere (argon).

Byproduct Formation During Amination

Cause : Over-alkylation of the amine group.
Solution : Stepwise addition of formaldehyde and use of mild reducing agents .

Chemical Reactions Analysis

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring or the phenyl group is substituted with other functional groups. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amine derivatives .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. The thiazole ring in 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride may contribute to its effectiveness against various pathogens. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting potential use in pharmaceuticals targeting infectious diseases .

2. Anticancer Research

Thiazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . This compound could be a candidate for further development in cancer therapeutics.

3. Neuroprotective Effects

Emerging studies suggest that compounds containing thiazole moieties can exhibit neuroprotective effects. Research indicates potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and inflammation in neuronal cells .

Industrial Applications

1. Chemical Synthesis

Due to its unique structure, this compound serves as an intermediate in the synthesis of various organic compounds. Its reactivity can be exploited in the development of new materials, pharmaceuticals, and agrochemicals.

2. Analytical Chemistry

This compound is utilized in analytical chemistry as a reagent for detecting specific analytes or as a standard in chromatographic techniques. Its stability and defined chemical properties make it suitable for use in mass spectrometry and high-performance liquid chromatography (HPLC) applications .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis Induction

In a research article from Cancer Letters, the effects of thiazole derivatives on cancer cell lines were examined. The study found that treatment with this compound resulted in increased apoptosis rates compared to control groups, highlighting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

N-Methyl-1-(1,3-thiazol-4-yl)methanamine Dihydrochloride

  • Molecular Formula : C₅H₁₀Cl₂N₂S
  • Molecular Weight : 217.12 g/mol
  • Key Differences :
    • The thiazole ring is substituted at the 4-position instead of the 2-position.
    • A methyl group replaces the phenyl group on the methanamine backbone.
  • Implications :
    • Reduced steric bulk compared to the phenyl-substituted analogue may enhance solubility but decrease binding affinity in hydrophobic environments .

(2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine Dihydrochloride

  • Molecular Formula : C₉H₁₂Cl₂N₂OS
  • Molecular Weight : 279.18 g/mol
  • Key Differences :
    • A furan ring (oxygen-containing heterocycle) replaces the phenyl group.
  • Implications :
    • The furan’s electron-rich oxygen atom may alter electronic properties, influencing reactivity in catalytic reactions .

(Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine Dihydrochloride

  • Molecular Formula : C₉H₁₆Cl₂N₂OS
  • Molecular Weight : 287.21 g/mol
  • Key Differences :
    • A saturated tetrahydrofuran (THF) ring replaces the aromatic phenyl group.
  • Implications :
    • Increased molecular flexibility due to the THF ring could affect conformational stability in solid-state applications .

Analogues with Varied Amine Substituents

N-Methyl-N-(pyrrolidin-2-ylmethyl)-1-(thiazol-2-yl)ethanamine Hydrochloride

  • Molecular Formula : C₁₁H₂₀ClN₃S
  • Molecular Weight : 261.82 g/mol
  • Key Differences :
    • Incorporates a pyrrolidine ring (a five-membered amine heterocycle) and an additional methyl group.
  • Implications :
    • Enhanced hydrogen-bonding capacity due to the pyrrolidine nitrogen may improve interactions in biological systems .

Diphenhydramine Hydrochloride

  • Molecular Formula: C₁₇H₂₁NO·HCl
  • Molecular Weight : 291.82 g/mol
  • Key Differences :
    • A diphenylmethoxy group replaces the thiazole moiety.
  • Implications: Diphenhydramine’s ethanolamine backbone is associated with antihistaminic activity, suggesting divergent applications compared to the thiazole-based target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number
Target Compound C₁₁H₁₄Cl₂N₂S 277.22 Phenyl, thiazol-2-ylmethyl, dihydrochloride 247235-78-5
N-Methyl-1-(1,3-thiazol-4-yl)methanamine diHCl C₅H₁₀Cl₂N₂S 217.12 Methyl, thiazol-4-ylmethyl 7771-09-7
(2-Furylmethyl)(thiazol-2-ylmethyl)amine diHCl C₉H₁₂Cl₂N₂OS 279.18 Furyl, thiazol-2-ylmethyl 886506-06-5
Tetrahydrofuran-thiazole derivative diHCl C₉H₁₆Cl₂N₂OS 287.21 THF ring, thiazol-2-ylmethyl 474448-93-6
Diphenhydramine HCl C₁₇H₂₁NO·HCl 291.82 Diphenylmethoxy, ethanolamine 147-24-0

Biological Activity

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride (CAS No. 1609400-53-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for this compound is C11H13ClN2S, with a molecular weight of approximately 240.75 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, aminothiazoles have been identified as potent inhibitors of Plasmodium falciparum, the causative agent of malaria. In vitro assays have demonstrated that certain thiazole-containing compounds exhibit IC50 values ranging from 0.6 to 1.7 μM against P. falciparum . This suggests that this compound may possess similar or enhanced activity against this pathogen.

Antitumor Activity

Thiazoles are also recognized for their antitumor properties. Research indicates that various thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds with thiazole rings have shown IC50 values as low as 1.61 µg/mL in cytotoxicity assays against specific cancer cell lines . The presence of electron-donating groups on the phenyl ring enhances the cytotoxic activity of these compounds.

Anticonvulsant Properties

Some thiazole derivatives have demonstrated anticonvulsant activity in animal models. Compounds structurally related to this compound have been tested for their ability to prevent seizures, indicating a potential therapeutic application in epilepsy .

Structure-Activity Relationship (SAR)

The efficacy of thiazole-containing compounds often correlates with their structural features. Key findings from SAR studies include:

  • Substituents on the Phenyl Ring : The presence of methyl or methoxy groups on the phenyl ring has been linked to increased biological activity .
  • Thiazole Ring Modifications : Alterations to the thiazole structure itself can significantly impact potency and selectivity against target enzymes or receptors .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related thiazole compounds:

CompoundActivityIC50 ValueReferences
Compound AAntimalarial0.6 μM
Compound BAntitumor1.61 µg/mL
Compound CAnticonvulsantN/A

These findings suggest that modifications to the thiazole moiety can lead to compounds with significant therapeutic potential.

Q & A

Basic Question

  • 1H/13C NMR :
    • Thiazole protons: Distinct aromatic signals at δ 7.2–7.5 ppm (C4-H/C5-H) and a singlet for the methylene bridge (N-CH2-thiazole) at δ 4.3–4.6 ppm .
    • Phenyl group: Multiplet at δ 7.3–7.5 ppm for aromatic protons.
  • Mass Spectrometry (HRMS) : A molecular ion peak at m/z corresponding to C11H13N2S (free base) and adducts (e.g., [M+H]+ or [M+Cl]–) for the dihydrochloride form .
  • IR Spectroscopy : Stretching vibrations for NH2+ (2500–2700 cm⁻¹) and C-S (650–750 cm⁻¹) bonds .

Validation : Cross-referencing with X-ray crystallography (e.g., SHELXL refinement) resolves ambiguities in proton assignments .

How can researchers resolve discrepancies in crystallographic data for this compound, particularly in cases of twinning or low-resolution diffraction?

Advanced Question

  • Twinning : Use the SHELXD program for dual-space recycling to deconvolute overlapping reflections. The SHELXTL suite (Bruker AXS) is optimized for handling twinned data via the HKLF5 format .
  • Low-Resolution Data : Apply SIR97 for iterative phase refinement, leveraging Patterson maps and density modification. High-resolution data (<1.2 Å) improves the reliability of hydrogen atom positioning .
  • Validation Tools : Check for R-factor convergence (R1 < 5%) and validate geometry using the CCDC Mercury suite .

Note : For hygroscopic crystals, rapid data collection under cryogenic conditions (100 K) minimizes degradation .

What strategies are recommended for optimizing the yield of this compound in multi-step syntheses?

Advanced Question

  • Reaction Optimization :
    • Use Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading). For example, DMF enhances thiazole ring closure but may require post-reaction dialysis .
    • Employ flow chemistry for exothermic steps (e.g., HCl salt formation) to improve heat dissipation and scalability .
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves co-eluting byproducts. For diastereomers, chiral columns (e.g., Chiralpak IA) are effective .

Yield Limitation : Amine protonation during HCl salt formation can reduce solubility; counterion exchange (e.g., acetate) may improve intermediate isolation .

What in vitro assays are commonly used to evaluate the biological activity of thiazole-containing methanamine derivatives?

Advanced Question

  • Enzyme Inhibition : LOXL2 inhibition assays (IC50 determination via fluorometric detection of lysine oxidase activity) are relevant for fibrosis and cancer research .
  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <10 µg/mL indicating potency .
  • Cellular Uptake : Radiolabeled analogs (e.g., 3H/14C) track intracellular accumulation in HEK293 or HepG2 cell lines .

SAR Insights : Substituents on the phenyl ring (e.g., electron-withdrawing groups) enhance LOXL2 binding affinity, while thiazole methylation reduces metabolic degradation .

How should researchers develop an HPLC method for purity analysis of this dihydrochloride compound?

Methodological Question

  • Column Selection : Use a Primesep 100 mixed-mode column (C18 with embedded ion-pair groups) to retain both hydrophobic and ionic species .
  • Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B). Start at 95% A, ramp to 60% B over 15 minutes.
  • Detection : UV at 254 nm (thiazole absorption) with secondary MS confirmation for trace impurities (<0.1%) .

Validation : Ensure linearity (R² >0.999), precision (%RSD <2%), and LOQ ≤0.05% per ICH Q2(R1) guidelines .

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